5-(4-Iodophenyl)pentanoic acid

CAS No.: 116680-98-9

Cat. No.: VC2901991

Molecular Formula: C11H13IO2

Molecular Weight: 304.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 116680-98-9 |

|---|---|

| Molecular Formula | C11H13IO2 |

| Molecular Weight | 304.12 g/mol |

| IUPAC Name | 5-(4-iodophenyl)pentanoic acid |

| Standard InChI | InChI=1S/C11H13IO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14) |

| Standard InChI Key | AVVFIQYGBUOFDN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CCCCC(=O)O)I |

| Canonical SMILES | C1=CC(=CC=C1CCCCC(=O)O)I |

Introduction

Chemical Structure and Properties

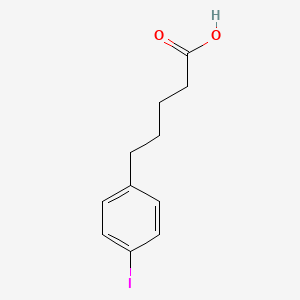

5-(4-Iodophenyl)pentanoic acid features a linear five-carbon chain with a carboxylic acid group at one terminus and a benzene ring with an iodine atom at the para position. This structure creates a molecule with distinct reactivity patterns that are exploited in various synthetic applications.

Table 1: Physical and Chemical Properties of 5-(4-Iodophenyl)pentanoic acid

| Property | Value |

|---|---|

| CAS Number | 116680-98-9 |

| Molecular Formula | C11H13IO2 |

| Molecular Weight | 304.12 g/mol |

| IUPAC Name | 5-(4-iodophenyl)pentanoic acid |

| Standard InChI | InChI=1S/C11H13IO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14) |

| Standard InChIKey | AVVFIQYGBUOFDN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CCCCC(=O)O)I |

| Appearance | Solid |

| Typical Purity | ≥95% for research applications |

The compound's structure allows for multiple reaction pathways, with the carboxylic acid group providing traditional acidic properties and potential for derivatization, while the iodophenyl group presents opportunities for coupling reactions and other transformations.

Synthesis Methods

Several synthetic routes can be employed to produce 5-(4-Iodophenyl)pentanoic acid:

Direct Iodination

The synthesis typically involves iodination of phenylpentanoic acid precursors under controlled conditions to ensure high purity (≥95%) and yields suitable for research applications.

From 4-Iodoaniline

Patent literature describes a synthetic pathway relevant to pharmaceutical manufacturing:

-

Reaction of 4-iodoaniline with 5-bromo valeryl chloride in the presence of an organic base to produce 5-bromo pentanoic acid (4-iodophenyl)amide

-

Treatment with an inorganic base in a suitable organic solvent to produce related derivatives

This synthetic route is employed in the preparation of pharmaceuticals such as Apixaban, demonstrating the compound's value in medication development .

Applications in Research and Industry

Building Block in Chemical Synthesis

5-(4-Iodophenyl)pentanoic acid serves as a versatile building block for creating more complex molecules:

-

The iodine atom provides a reactive site for various coupling reactions

-

The carboxylic acid group allows for functionalization through esterification, amidation, and other transformations

-

The molecule can be incorporated into larger structures for diverse applications

Radiopharmaceutical Development

One of the most significant applications of this compound is in radiopharmaceutical development:

Table 2: Performance of Radiopharmaceuticals Containing 5-(p-iodophenyl)pentanoate Entities

The incorporation of 5-(p-iodophenyl)pentanoate entities into DOTA-conjugates creates albumin-binding radiopharmaceuticals with improved pharmacokinetic properties . Research demonstrates that when incorporated into folate radioconjugates, these moieties enhance tumor targeting while reducing accumulation in non-target tissues .

Drug Discovery Applications

Researchers utilize this compound to develop derivatives with specific biological activities:

-

Creation of compounds with potential anti-inflammatory properties

-

Development of molecules with potential antitumor characteristics

-

Synthesis of targeted therapeutic agents

The iodine atom also provides a potential site for radioiodination, making derivatives valuable for imaging studies and radiotracer development.

Albumin Binding Characteristics

A critical feature of 5-(4-Iodophenyl)pentanoic acid and its derivatives is their albumin-binding capability:

-

The 5-(p-iodophenyl)pentanoate moiety can bind to serum albumin, extending circulation time of attached molecules

-

This property is exploited to modify pharmacokinetics of radiopharmaceuticals and potential drug compounds

-

Comparative studies show that the 4-carbon analog (4-(p-iodophenyl)butanoate) demonstrates approximately three-fold stronger albumin-binding affinity than the 5-carbon version

These albumin-binding properties are crucial for developing pharmaceuticals with optimized biodistribution profiles, particularly in the context of targeted cancer therapies .

Comparative Analysis with Related Compounds

Understanding the unique properties of 5-(4-Iodophenyl)pentanoic acid is enhanced by comparing it with structurally related compounds:

Table 3: Comparison of 5-(4-Iodophenyl)pentanoic acid with Related Compounds

This comparison highlights how subtle structural modifications can significantly impact biological activity and chemical utility. Chain length and substitution patterns are particularly important for optimizing albumin binding and other functional properties.

Role in Pharmaceutical Synthesis

5-(4-Iodophenyl)pentanoic acid and its chemistry play an important role in pharmaceutical synthesis, as evidenced by its use in the preparation of therapeutic agents:

-

Employed in the synthesis pathway for Apixaban, an important anticoagulant medication

-

The process involves reacting 4-iodoaniline with 5-bromo valeryl chloride to form key intermediates

-

This synthetic route has been developed to be more eco-friendly, cost-effective, and to provide good yields with improved purity

Patent literature describes this process as an innovation that enhances manufacturing efficiency for important medications .

| Aspect | Recommendations |

|---|---|

| Intended Use | Research use only, not for human or veterinary use |

| Personal Protection | Use appropriate PPE, including gloves, lab coat, and eye protection |

| Handling Precautions | Work in well-ventilated areas; potential hazards associated with iodine-containing compounds |

| Storage | Store according to recommended conditions to maintain stability |

| Disposal | Follow institutional and local regulations for disposal of chemical waste |

As with many research chemicals, prudent practices should be employed when handling this compound, with particular attention to potential risks associated with iodinated compounds.

Current Research and Future Directions

Research involving 5-(4-Iodophenyl)pentanoic acid continues to evolve, particularly in the following areas:

Advanced Radiopharmaceutical Applications

Current studies are exploring optimizations of radiopharmaceuticals containing the 5-(p-iodophenyl)pentanoate moiety:

-

Investigation of optimal structural configurations to achieve desired pharmacokinetic profiles

-

Development of improved folate radioconjugates for targeted therapy

-

Exploration of different combinations of albumin binders and therapeutic radioisotopes

Structure-Activity Relationship Studies

Ongoing research into structure-activity relationships is providing insights that may lead to:

-

Optimized albumin binders for pharmaceutical applications

-

Enhanced understanding of structural requirements for specific biological activities

-

Development of next-generation targeted therapeutics

Novel Synthetic Applications

As synthetic methodologies advance, new applications continue to emerge:

-

Use in divergent synthesis to create chemical libraries for drug discovery

-

Application in modern synthetic approaches, including palladium-catalyzed couplings

-

Exploration of green chemistry methods for its synthesis and subsequent transformations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume